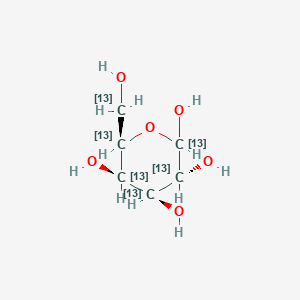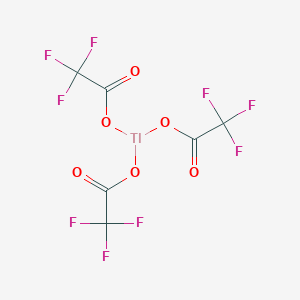
Trifluoroacetic acid thallium(iii)salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoroacetic acid thallium(III) salt, also known as thallium(III) trifluoroacetate, is a chemical compound with the formula (CF3COO)3Tl. It is a white solid that is used primarily as an oxidizing agent in various chemical reactions. The compound is known for its ability to facilitate the synthesis of complex organic molecules, making it a valuable reagent in both academic and industrial settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trifluoroacetic acid thallium(III) salt can be synthesized through the reaction of thallium(III) oxide with trifluoroacetic acid. The reaction typically involves dissolving thallium(III) oxide in trifluoroacetic acid under controlled conditions to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of trifluoroacetic acid thallium(III) salt follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified and packaged for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions: Trifluoroacetic acid thallium(III) salt is primarily used as an oxidizing agent. It can undergo various types of reactions, including:
Substitution: The compound can participate in electrophilic substitution reactions, particularly in the thallation of aromatic compounds.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include cysteine peptides and other sulfur-containing compounds.
Substitution Reactions: Thallation reactions often involve trifluoroacetic acid as a solvent, with the reaction conditions varying depending on the substrate.
Major Products:
Aplicaciones Científicas De Investigación
Trifluoroacetic acid thallium(III) salt has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of trifluoroacetic acid thallium(III) salt involves its role as an oxidizing agent. The compound facilitates the transfer of oxygen atoms to organic substrates, leading to the formation of oxidized products. In the case of disulfide bond formation, the compound oxidizes thiol groups to form disulfide bridges, which are crucial for the structural integrity of proteins . The molecular targets and pathways involved in these reactions are primarily the sulfur-containing amino acids in peptides and proteins .
Comparación Con Compuestos Similares
Thallium(III) acetate: Another thallium(III) compound used as an oxidizing agent.
Thallium(III) trifluoromethanesulfonate: Similar in its oxidizing properties but with different reactivity and solubility characteristics.
Uniqueness: Trifluoroacetic acid thallium(III) salt is unique due to its high reactivity and selectivity in oxidation reactions. Its ability to facilitate the formation of disulfide bonds in peptides and proteins makes it particularly valuable in biochemical research . Additionally, its use in the thallation of aromatic compounds distinguishes it from other thallium(III) compounds .
Propiedades
Fórmula molecular |
C6F9O6Tl |
|---|---|
Peso molecular |
543.43 g/mol |
Nombre IUPAC |
bis[(2,2,2-trifluoroacetyl)oxy]thallanyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/3C2HF3O2.Tl/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3 |
Clave InChI |
PSHNNUKOUQCMSG-UHFFFAOYSA-K |
SMILES canónico |
C(=O)(C(F)(F)F)O[Tl](OC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



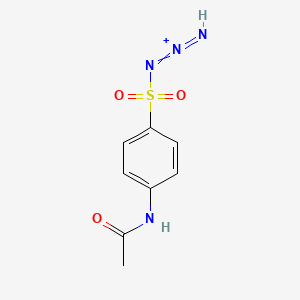
![1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene](/img/structure/B12061545.png)
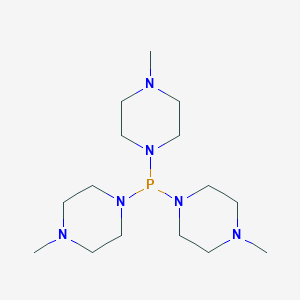
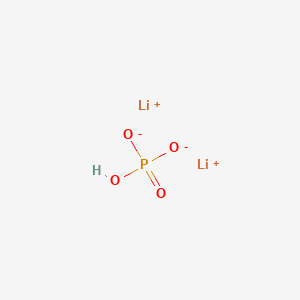

azanium](/img/structure/B12061565.png)
![N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxan-3-YL]acetamide](/img/structure/B12061570.png)
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride](/img/structure/B12061585.png)
![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-](/img/structure/B12061603.png)



